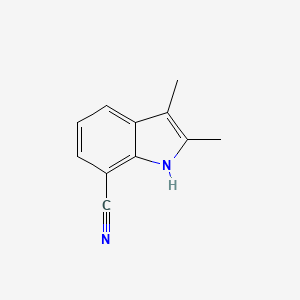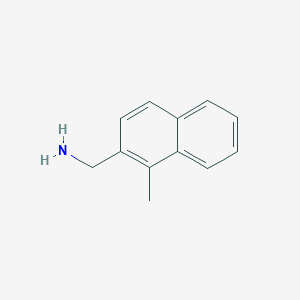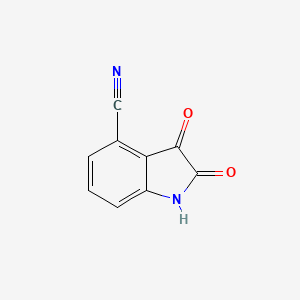
4-Amino-3-chlorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3-chlorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. (4-Amino-3-chlorophenyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in the synthesis of biaryl compounds .
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-amino-3-chlorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of (4-amino-3-chlorophenyl)boronic acid often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are carried out under mild conditions, making them suitable for large-scale production. The use of environmentally benign reagents and catalysts further enhances the industrial viability of this method .
化学反応の分析
Types of Reactions: (4-Amino-3-chlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various boronic acid derivatives, while reduction can produce aminophenyl derivatives .
科学的研究の応用
(4-Amino-3-chlorophenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-amino-3-chlorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with enzymes and other proteins, potentially inhibiting their activity .
類似化合物との比較
- (4-Chlorophenyl)boronic acid
- (4-Aminophenyl)boronic acid
- (3-Amino-4-chlorophenyl)boronic acid
Comparison: (4-Amino-3-chlorophenyl)boronic acid is unique due to the presence of both amino and chloro substituents on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, (4-chlorophenyl)boronic acid lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, (4-aminophenyl)boronic acid does not have the chloro group, which affects its behavior in electrophilic aromatic substitution reactions .
特性
分子式 |
C6H7BClNO2 |
|---|---|
分子量 |
171.39 g/mol |
IUPAC名 |
(4-amino-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 |
InChIキー |
OSCKSKWWNDSTTO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)N)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)





![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)

![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)



![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)
